molecular formula C12H17N3O2 B11788978 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one CAS No. 1447953-16-3

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11788978
CAS No.: 1447953-16-3
M. Wt: 235.28 g/mol
InChI Key: GVDMASYDROTKMJ-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is a bicyclic heterocyclic compound featuring a pyridazone core fused with a tetrahydropyridine ring. The tetrahydro-2H-pyran-4-yl substituent at position 6 introduces conformational rigidity and enhances lipophilicity, which is critical for modulating pharmacokinetic properties such as membrane permeability and metabolic stability . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to phosphodiesterase (PDE) inhibitors, particularly PDE1B-targeting compounds .

Properties

CAS No.

1447953-16-3

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

6-(oxan-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C12H17N3O2/c16-12-10-2-1-5-13-11(10)8-14-15(12)9-3-6-17-7-4-9/h8-9,13H,1-7H2

InChI Key

GVDMASYDROTKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN(C2=O)C3CCOCC3)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran ring, which can be synthesized through the hydrogenation of dihydropyran using a palladium catalyst under hydrogen gas. The tetrahydropyran ring is then fused with a pyrido[2,3-d]pyridazinone core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridazone Derivatives

Compound 3a-3h (Molecules, 2009):

  • Structure : 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones.
  • Synthesis : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with alkyl/aryl halides in acetone under basic conditions .
  • Key Differences :
    • Lack of fused tetrahydropyridine ring.
    • Substituents at position 2 (e.g., methyl, benzyl) instead of position 4.
    • Lower molecular weight (avg. ~250–300 g/mol) compared to the target compound (~305 g/mol).

PDE1B-Targeting Analogues

Compound 16j (Allerston et al., 2025):

  • Structure: 6-(4-Methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one.
  • Key Similarities: Contains a tetrahydro-2H-pyran-4-yl group for enhanced binding to PDE1B’s hydrophobic pocket . Fused bicyclic system (pyrido-thieno-triazolo-pyrimidine) vs. pyrido-pyridazine in the target compound.
  • Activity: Exhibits sub-nanomolar inhibition of PDE1B (IC₅₀ = 0.8 nM) due to Mg²⁺-coordinating motifs .

Coumarin-Pyrimidinone Hybrids

Compounds 4i and 4j (2023 Synthesis Study):

  • Structure : Integrate coumarin and pyrazolone/tetrazole moieties.
  • Key Differences :
    • Absence of pyridazone core.
    • Extended conjugation (coumarin) enhances fluorescence but reduces metabolic stability.

Comparative Data Table

Property/Criteria Target Compound Compound 3a-3h Compound 16j Compounds 4i/4j
Core Structure Pyrido[2,3-d]pyridazinone Pyridazinone Pyrido-thieno-triazolo-pyrimidine Coumarin-pyrimidinone hybrid
Key Substituent Tetrahydro-2H-pyran-4-yl (position 6) Phenyl (position 6) Tetrahydro-2H-pyran-4-yl (position 9) Coumarin (position 4)
Molecular Weight (g/mol) ~305 250–300 ~550 ~600–650
Biological Target PDE1B (inferred) Antimicrobial PDE1B (explicit) Antitumor/Antioxidant
Synthetic Complexity Moderate (multi-step cyclization) Low (single-step substitution) High (multi-step fusion) High (coumarin conjugation)

Research Findings and Implications

  • Structural Rigidity : The tetrahydro-2H-pyran-4-yl group in both the target compound and 16j enhances PDE binding affinity by occupying hydrophobic pockets, as demonstrated in crystallographic studies .
  • Activity Trade-offs: Simpler pyridazinones (e.g., 3a-3h) lack PDE selectivity but are synthetically accessible, whereas fused systems (e.g., 16j) achieve high potency at the cost of synthetic complexity.
  • Therapeutic Potential: The target compound’s intermediate complexity positions it as a promising lead for PDE1B inhibition, balancing synthetic feasibility and activity.

Biological Activity

The compound 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is a member of the pyridazine family, which has garnered interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate tetrahydropyran and pyridazine moieties. The methodologies for synthesizing such compounds often utilize various catalytic systems and reagents to achieve the desired structural configurations.

Antioxidant Properties

Research indicates that derivatives of pyridazine compounds exhibit significant antioxidant properties. For instance, certain synthesized analogs have demonstrated high efficacy in inhibiting lipid peroxidation, with some achieving up to 100% inhibition at 0.1 mM concentrations . This suggests that the compound may play a role in protecting against oxidative stress-related diseases.

Neuropharmacological Activity

Several studies have highlighted the neuropharmacological potential of pyridazine derivatives. For example, docking studies have shown that these compounds can inhibit the human dopamine D3 receptor , which is implicated in neuropsychiatric disorders such as schizophrenia and drug addiction . The inhibition of this receptor could pave the way for new therapeutic strategies targeting neuropsychiatric conditions.

Antiviral Activity

The antiviral properties of similar compounds have also been explored. Certain pyridazine derivatives were tested against HIV-1 strains and exhibited promising results with an EC50 value of 0.77 μM , indicating potent antiviral activity . This positions the compound as a potential candidate for further development in antiviral therapies.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various pyridazine derivatives using DPPH radical scavenging assays . Compounds derived from 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one showed significant free radical scavenging activity but were less effective than standard antioxidants like α-tocopherol .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving receptor binding assays, several derivatives demonstrated selective binding to dopamine receptors. The results indicated that modifications to the tetrahydropyran structure could enhance receptor affinity and selectivity .

Data Tables

PropertyValue/Observation
Lipid Peroxidation InhibitionUp to 100% at 0.1 mM
EC50 (Antiviral Activity)0.77 μM against HIV-1
Dopamine D3 Receptor BindingSignificant inhibition observed

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